1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine

Description

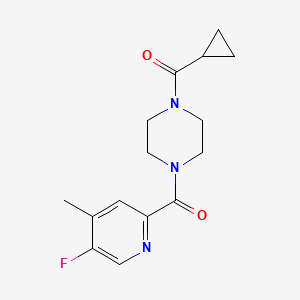

1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic piperazine derivative featuring dual carbonyl substituents: a cyclopropanecarbonyl group at position 1 and a 5-fluoro-4-methylpyridine-2-carbonyl moiety at position 2. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its ability to modulate physicochemical properties (e.g., solubility, bioavailability) and interact with biological targets via hydrogen bonding or ionic interactions .

Properties

IUPAC Name |

cyclopropyl-[4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10-8-13(17-9-12(10)16)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJNSGAYWQSICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-4-methylpyridine-2-carbonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant inhibitory activity against various enzymes. Notably, it has been evaluated for its potential as a monoamine oxidase (MAO) inhibitor. MAOs are critical in the metabolism of neurotransmitters; thus, their inhibition can have implications in treating neurodegenerative diseases.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-Cyclopropanecarbonyl... | 4.19 | 0.039 | 107.4 |

The selectivity index indicates a strong preference for MAO-B over MAO-A, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments using normal fibroblast cell lines have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, the compound maintains lower toxicity levels.

| Compound | IC50 (µM) | Cytotoxicity Level |

|---|---|---|

| 1-Cyclopropanecarbonyl... | 120.6 | Non-cytotoxic at low doses |

This low cytotoxicity profile is promising for further development as a therapeutic agent .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition, particularly targeting monoamine oxidases. Molecular docking studies suggest that the compound fits well into the active sites of these enzymes, leading to competitive inhibition.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperazine derivatives identified this compound as having significant potential in protecting neuronal cells from oxidative stress-induced damage. The results indicated a reduction in reactive oxygen species (ROS) production and improved cell viability under stress conditions .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of similar piperazine derivatives found that certain modifications led to enhanced activity against various cancer cell lines. While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential for further exploration in this area .

Comparison with Similar Compounds

Piperazine derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of structurally analogous compounds, focusing on substituent effects, synthetic efficiency, and biological performance.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Fluorine (in the target compound) and chlorine (in derivatives) enhance metabolic stability and receptor binding compared to methoxy groups .

- Rigidity vs. Flexibility : The cyclopropane group in the target compound may improve target selectivity over flexible alkyl chains in analogues like Sch-350634 .

- Heteroaromatic Moieties : Pyridine rings (as in the target compound and Sch-350634) contribute to π-π stacking interactions with biological targets, enhancing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.